molecular formula C4H9Cl B165301 2-Chlorobutane CAS No. 78-86-4

2-Chlorobutane

Cat. No.: B165301
CAS No.: 78-86-4
M. Wt: 92.57 g/mol
InChI Key: BSPCSKHALVHRSR-UHFFFAOYSA-N
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Description

2-Chlorobutane, also known as sec-butyl chloride, is an organic compound with the molecular formula C₄H₉Cl. It is a colorless, volatile liquid at room temperature and is not miscible in water. This compound is part of the alkyl halide family and is characterized by the presence of a chlorine atom attached to the second carbon of a butane chain .

Mechanism of Action

Target of Action

2-Chlorobutane, also known as sec-butyl chloride, is a compound with the formula C4H9Cl . It is an alkyl halide, and its primary targets are the molecules it interacts with during its reactions .

Mode of Action

The mode of action of this compound involves its reactivity as an alkyl halide . The reactivity of this compound is due to the presence of the halogen (chlorine) attached to the carbon chain .

Biochemical Pathways

It is known that this compound can be synthesized through the addition of hydrochloric acid to 2-butene . This reaction is two-step, with the pi electrons attacking the chloride hydrogen, which forms a chloride nucleophile. In the second step, the nucleophile attacks the carbocation generated in the first step .

Pharmacokinetics

Despite its polarity, this compound is only slightly soluble in water due to the hydrocarbon chain it’s attached to, making it soluble in nonpolar-organic solvents . These properties could affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is the formation of new compounds through its reactions. For example, in its synthesis reaction, this compound is formed from 2-butene and hydrochloric acid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its boiling point varies depending on what kind of halide is attached and where it is attached . The boiling points of chlorides are lower than bromides or iodides due to the small size of chlorine relative to other halogens, and its weaker intermolecular forces . These factors could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-Chlorobutane plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound can be involved in substitution reactions where it reacts with nucleophiles, leading to the formation of new compounds. The interaction of this compound with enzymes such as dehydrogenases and transferases can result in the formation of alcohols and other derivatives .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production within the cell. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of carbocations during its reactions. When this compound undergoes a substitution reaction, it forms a carbocation intermediate, which can then react with nucleophiles to form new compounds. This process can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can bind to specific biomolecules, altering their structure and function, which can result in changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of normal cellular processes. These effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The presence of this compound can also affect metabolic flux, altering the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components. This distribution can influence its activity and function within different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization can affect its activity and function, influencing various cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobutane can be synthesized through the addition of hydrochloric acid to 2-butene. This reaction occurs in two steps:

Another method involves the substitution reaction of 2-butanol with hydrochloric acid. This reaction also produces this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with the addition of optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the chlorine atom is replaced by another atom or group. Common reagents include sodium hydroxide (for nucleophilic substitution) and silver nitrate (for silver halide formation).

    Elimination Reactions: These reactions involve the removal of the chlorine atom and a hydrogen atom from adjacent carbons, forming a double bond. Common reagents include potassium hydroxide in ethanol.

    Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation to form butanone or reduction to form butane.

Major Products Formed:

    Substitution: Produces compounds such as 2-butanol or 2-butyl nitrate.

    Elimination: Produces 2-butene.

    Oxidation: Produces butanone.

    Reduction: Produces butane.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its position of the chlorine atom on the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers and other halides, this compound has distinct physical and chemical properties that make it valuable in specific synthetic applications .

Properties

IUPAC Name

2-chlorobutane
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InChI

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCSKHALVHRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9Cl
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DSSTOX Substance ID

DTXSID9023966
Record name 2-Chlorobutane
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Molecular Weight

92.57 g/mol
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Physical Description

Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS]
Record name Butane, 2-chloro-
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Record name 2-Chlorobutane
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Vapor Pressure

157.0 [mmHg]
Record name 2-Chlorobutane
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CAS No.

78-86-4
Record name 2-Chlorobutane
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Record name 2-Chlorobutane
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Record name Butane, 2-chloro-
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Record name 2-Chlorobutane
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Record name 2-chlorobutane
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Record name 2-CHLOROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chlorobutane?

A1: this compound has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for identifying the structure of this compound. [] Additionally, infrared (IR) spectroscopy can provide information about the types of bonds present in the molecule. []

Q3: Are there different conformational isomers of this compound?

A3: Yes, this compound exhibits conformational isomerism due to rotation around the C-C bonds. The different conformers have distinct energies and optical rotations. [, ]

Q4: What is a key reaction pathway for this compound?

A4: Dehydrochlorination is a major reaction pathway for this compound, leading to the formation of butenes. This reaction is often studied in the context of catalysis. [, , , ]

Q5: What factors influence the regioselectivity of elimination reactions involving this compound?

A5: Computational studies suggest that the nature of the transition state, particularly its position on the E2 spectrum, plays a crucial role in determining the preferred alkene product. E1cb-like reactions tend to favor the less-substituted alkene, while E1-like reactions favor the more-substituted alkene. []

Q6: How does the stereochemistry of elimination reactions with this compound compare to its regiochemistry?

A6: While regiochemistry is strongly influenced by the nucleophile and reaction conditions, stereochemistry (E vs Z alkene formation) appears less sensitive to these factors, remaining relatively consistent across various nucleophiles. []

Q7: What types of catalysts are effective for this compound dehydrochlorination?

A7: Various catalysts have been investigated for this reaction, including:

  • Promoted Alumina Catalysts: Modified alumina (Al2O3-HCl, K-Al2O3) and zirconia-alumina (ZrO2-Al2O3) demonstrate activity attributed to Lewis acid sites. []
  • Silver-Promoted Catalysts: Silver supported on alumina (Ag/Al2O3), silica (Ag/SiC), or zirconia-alumina (Ag/ZrO2-Al2O3) have also been studied, with activity linked to both active species distribution and the acid-base properties of the support. []
  • Molten Salts: Molten salts like ZnCl2, SnCl2, and CuCl melts have demonstrated catalytic activity in this compound dehydrochlorination. []

Q8: How does the presence of water affect the catalytic dehydrochlorination of this compound?

A8: Studies using metal sulfate catalysts (iron, cobalt, nickel, and zinc) showed that increasing water content generally reduces catalytic activity without significantly affecting activation energies. Interestingly, water content can influence the cis/trans selectivity of butene formation at different temperatures. []

Q9: How is computational chemistry employed in understanding this compound's reactivity?

A9: Ab initio calculations and density functional theory (DFT) are used to:

  • Determine the structures and energies of reactants, products, and transition states in reactions involving this compound. [, ]
  • Develop Rice–Ramsperger–Kassel–Marcus (RRKM)/Master Equation models to extrapolate experimental kinetic data over a wider temperature range. []
  • Study the conformational preferences and optical rotations of this compound and its derivatives. [, ]
  • Analyze the binding of this compound with supramolecular hosts like pillararenes. []

Q10: Can computational methods predict the selectivity of pillararene hosts towards different chlorobutane isomers?

A10: Yes, DFT calculations have been used to investigate the binding affinities of ethylated pillar[5]arene (EtP5) and pillar[6]arene (EtP6) with 1-chlorobutane and this compound. The calculations revealed different binding strengths and selectivities, providing insights into the structural factors influencing host-guest interactions. [, ]

Q11: How does this compound behave in binary mixtures with other solvents?

A11: Studies on binary mixtures containing this compound and various solvents like alcohols, alkanes, cyclohexane, and ethers reveal a range of behaviors:

  • Positive Deviations from Ideal Behavior: Observed in mixtures with 1,3-dioxolane. []
  • Ideal Behavior: Observed in mixtures with 1-chlorobutane. []
  • Azeotrope Formation: Observed in mixtures with cyclohexane and tetrahydrofuran at specific pressures. [, ]

Q12: Can theoretical models accurately predict the phase behavior of mixtures containing this compound?

A12: Several models have been employed to predict the phase behavior of these mixtures:

  • Group Contribution Models: Modified-UNIFAC and VTPR showed limited accuracy in predicting vapor-liquid equilibrium data for mixtures containing n-hexane and branched chlorobutanes. []
  • SAFT-VR Model: This model, especially when incorporating an adjustable parameter (kij) to account for unlike interactions, demonstrated good agreement with experimental data for mixtures containing cyclic ethers and chlorobutane isomers. []

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